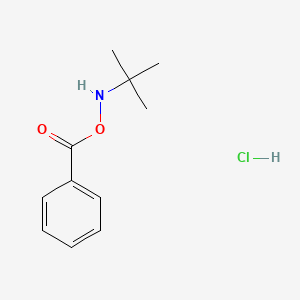

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride involves the reaction of benzoic acid with N-tert-butylhydroxylamine in the presence of hydrochloric acid . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Análisis De Reacciones Químicas

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: It can undergo substitution reactions where the benzoyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride plays a crucial role as an intermediate in synthesizing various organic compounds, including nitrones and hydroxamic acids. The compound can be used to generate α-ketoamides and spirocyclopropanated azetidinones, which are valuable in pharmaceutical chemistry .

Case Study: Synthesis of Nitrones

In a study focused on the synthesis of nitrones, this compound was utilized to react with various carbonyl compounds under controlled conditions, leading to the formation of stable nitrones. This reaction highlights the compound's versatility as a reagent in organic transformations .

Spin Trapping of Radicals

The compound has been employed in spin trapping experiments to detect short-lived free radicals. In these applications, this compound acts as a spin trap, allowing for the identification and characterization of reactive intermediates formed during chemical reactions .

Experimental Findings

A series of experiments demonstrated that when this compound was introduced into radical-generating systems, it effectively captured radicals, leading to stable adducts that could be analyzed using electron paramagnetic resonance (EPR) spectroscopy. This application is particularly relevant in studies of oxidative stress and related biochemical pathways .

Derivatization Reagent

In analytical chemistry, this compound serves as a derivatization agent for carbonyl compounds. This process enhances the detectability of aldehydes and ketones in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) by forming stable oxime derivatives .

Data Table: Derivatization Efficiency

| Compound Type | Derivatization Yield (%) | Analytical Method |

|---|---|---|

| Aldehydes | 95 | GC |

| Ketones | 90 | HPLC |

| Carbonyls from Biomolecules | 85 | LC-MS |

Environmental Chemistry

The compound's ability to react with carbonyls also extends its application to environmental chemistry, where it can be used to monitor and analyze air pollutants. By derivatizing volatile organic compounds (VOCs), researchers can improve the sensitivity and specificity of detection methods used in environmental monitoring .

Mecanismo De Acción

The mechanism of action of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride involves its interaction with specific molecular targets. It acts as a benzoylation reagent, facilitating the transfer of the benzoyl group to other molecules. This process involves the formation of a reactive intermediate, which then reacts with the target molecule to form the benzoylated product .

Comparación Con Compuestos Similares

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride can be compared with other benzoylation reagents such as:

Benzoyl chloride: A commonly used benzoylation reagent with a similar function but different reactivity and handling requirements.

Benzoyl peroxide: Another benzoylation reagent that also acts as an oxidizing agent.

N-Benzoyl hydroxylamine: A compound with similar benzoylation properties but different stability and reactivity profiles.

This compound is unique due to its specific reactivity and stability, making it suitable for certain applications where other benzoylation reagents may not be as effective .

Actividad Biológica

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (OBTH) is a chemical compound with significant biological activity, particularly in the realm of medicinal chemistry and biochemical assays. Its unique structure combines a hydroxylamine functional group with a benzoyl moiety and a tert-butyl group, resulting in distinct chemical properties that enhance its reactivity and utility in various applications.

- Molecular Formula : CHClNO

- CAS Number : 66809-86-7

- Solubility : As a hydrochloride salt, it exhibits increased solubility in water, making it suitable for diverse biochemical applications.

Biological Activity

OBTH has been studied for its potential roles in several biological processes and applications:

- Reagent in Biochemical Assays : It serves as a valuable reagent in various biochemical assays, particularly those involving oxidative stress and radical scavenging.

- Synthesis of Bioactive Molecules : OBTH is utilized as a starting material for synthesizing other bioactive compounds, which extends its applicability in drug discovery and medicinal chemistry.

The biological activity of OBTH can be attributed to its ability to interact with various biological molecules. Research indicates that it can participate in reactions that involve:

- Radical Scavenging : OBTH has demonstrated efficacy in trapping short-lived radicals, which is crucial for mitigating oxidative stress in biological systems .

- Oxidative Stress Regulation : It has been shown to regulate heat shock-induced apoptosis in U937 cells by scavenging reactive oxygen species (ROS), thus providing cellular protection against oxidative damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of OBTH, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Hydroxy-N-tert-butylacetamide | Structure | Acetamide derivative; used in similar synthetic pathways. |

| Benzohydroxamic Acid | Structure | Known for its metal chelation properties; used in medicinal chemistry. |

| N-Benzoylhydroxylamine | Structure | Lacks tert-butyl group; simpler structure but similar reactivity patterns. |

OBTH's bulky tert-butyl group combined with the benzoyl moiety grants it distinct steric and electronic properties compared to these similar compounds, enhancing its utility in specific synthetic applications and biological studies.

Case Study 1: Radical Trapping Efficacy

In a study focused on the radical trapping capabilities of OBTH, researchers utilized it to capture free radicals generated during oxidative stress conditions. The results indicated that OBTH effectively reduced oxidative damage in cellular models, highlighting its potential as an antioxidant agent.

Case Study 2: Synthesis of Bioactive Derivatives

Another significant study explored the use of OBTH as a precursor for synthesizing novel bioactive derivatives. The synthesized compounds exhibited promising pharmacological activities, suggesting that OBTH could serve as a versatile building block in drug development.

Propiedades

IUPAC Name |

(tert-butylamino) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHNCIDRZTSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498330 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66809-86-7 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.